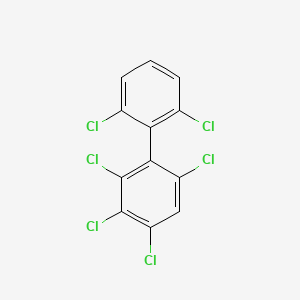

2,2',3,4,6,6'-Hexachlorobiphenyl

概要

説明

2,2',3,4,6,6'-Hexachlorobiphenyl (C12H4Cl6) is a polychlorinated biphenyl (PCB) compound. PCBs are a group of synthetic organic chemicals that consist of carbon, hydrogen, and chlorine atoms. They were widely used in various industrial applications due to their chemical stability and insulating properties. due to their persistence in the environment and potential health risks, their production was banned in many countries in the late 1970s.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2',3,4,6,6'-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst, such as ferric chloride (FeCl3), and at elevated temperatures. The chlorination process can be performed in multiple steps, with each step adding chlorine atoms to specific positions on the biphenyl ring structure.

Industrial Production Methods: In industrial settings, the production of this compound is conducted using large-scale reactors equipped with temperature and pressure control systems. The process involves the continuous addition of chlorine gas to biphenyl in the presence of a catalyst, ensuring the formation of the desired hexachlorobiphenyl compound.

化学反応の分析

Types of Reactions: 2,2',3,4,6,6'-Hexachlorobiphenyl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Halogenation reactions can be performed using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of chlorinated biphenyl oxides.

Reduction: Reduction reactions can produce partially chlorinated biphenyls.

Substitution: Substitution reactions can result in the formation of other polychlorinated biphenyls with different chlorine substitution patterns.

科学的研究の応用

Chemistry: It is used as a model compound in the study of PCBs and their environmental impact.

Biology: Research on the toxicological effects of 2,2',3,4,6,6'-Hexachlorobiphenyl on living organisms has provided insights into its potential health risks.

Medicine: Studies have investigated the compound's role as an endocrine disruptor and its effects on human health.

Industry: Despite its ban, this compound is still found in the environment, and research is ongoing to develop methods for its remediation and safe disposal.

作用機序

The mechanism by which 2,2',3,4,6,6'-Hexachlorobiphenyl exerts its effects involves its interaction with cellular receptors and enzymes. It acts as an endocrine disruptor by binding to hormone receptors, leading to alterations in hormone signaling pathways. This can result in various adverse health effects, including reproductive and developmental issues.

Molecular Targets and Pathways:

Hormone Receptors: this compound can bind to estrogen receptors, thyroid hormone receptors, and other hormone receptors.

Enzyme Inhibition: It can inhibit enzymes involved in hormone synthesis and metabolism, leading to hormonal imbalances.

類似化合物との比較

2,2',3,4,6,6'-Hexachlorobiphenyl is one of the 209 PCB congeners. It is similar to other PCBs in terms of its chemical structure and properties, but it has a unique chlorine substitution pattern that distinguishes it from other congeners. Some similar compounds include:

2,2',3,3',4,4'-Hexachlorobiphenyl (PCB 136)

2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 149)

2,2',3,4,5,5'-Hexachlorobiphenyl (PCB 170)

These compounds share similarities in their toxicity and environmental persistence but differ in their specific chlorine substitution patterns, which can influence their biological and environmental behavior.

生物活性

2,2',3,4,6,6'-Hexachlorobiphenyl (PCB 132) is a member of the polychlorinated biphenyl (PCB) family, which consists of 209 different congeners. These compounds are known for their persistence in the environment and potential adverse effects on human health and ecosystems. This article provides a comprehensive overview of the biological activity associated with PCB 132, including its mechanisms of action, toxicological effects, and relevant case studies.

- Molecular Formula : C12H4Cl6

- Molecular Weight : 360.9 g/mol

- Half-life : Approximately 436.52 days in biological systems .

Mechanisms of Biological Activity

PCB 132 exhibits various biological activities primarily through its interaction with cellular pathways and receptors:

- Aryl Hydrocarbon Receptor (AhR) Activation : PCB 132 can activate the AhR pathway, which is involved in the regulation of genes related to xenobiotic metabolism. This activation may lead to altered cellular responses and contribute to tumor promotion by inhibiting intercellular communication .

- Reactive Oxygen Species (ROS) Production : Exposure to PCB 132 has been linked to increased ROS levels, leading to oxidative stress and cellular injury. This mechanism is thought to contribute to its carcinogenic potential .

- Metabolism and Toxicity : The metabolism of PCB 132 involves hydroxylation by cytochrome P450 enzymes, resulting in various metabolites that may possess different biological activities compared to the parent compound. For instance, metabolites like 2,2',3,4,4',6'-hexachlorobiphenyl-3'-ol have been identified as significant products in human liver microsomes .

Toxicological Effects

The toxicological profile of PCB 132 includes several key findings:

- Carcinogenicity : PCB 132 is classified as a type B2 carcinogen due to its ability to promote tumor growth in animal studies. Evidence suggests that it can induce liver porphyria by accumulating porphyrins in hepatic tissues .

- Neurotoxicity : Studies indicate that exposure to PCB congeners can lead to neurodevelopmental disorders. The specific mechanisms remain under investigation but may involve alterations in neurotransmitter systems and neuroinflammation .

- Immunotoxicity : PCB 132 has been shown to affect immune responses by modulating cytokine production and altering immune cell function. This immunotoxic effect may exacerbate susceptibility to infections and other diseases .

Case Studies

Several case studies have highlighted the biological activity of PCB 132:

- Animal Studies : In rats exposed to PCB 132, there was an increase in liver weight without significant acute toxicity observed. However, chronic exposure resulted in metabolic changes indicative of liver dysfunction and potential carcinogenic effects .

- Human Exposure Analysis : Research has detected hydroxylated metabolites of PCB 132 in human blood and breast milk, suggesting bioaccumulation and potential health risks associated with dietary exposure .

Data Summary

The following table summarizes key findings related to the biological activity of PCB 132:

特性

IUPAC Name |

1,2,3,5-tetrachloro-4-(2,6-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-2-1-3-6(14)9(5)10-7(15)4-8(16)11(17)12(10)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFZCLFEPXCRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074229 | |

| Record name | 2,2',3,4,6,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-40-5 | |

| Record name | 2,2',3,4,6,6'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,6,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,6,6'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/237640M72H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。